molecular formula C8H5FN2O B598207 7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-01-2

7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B598207
CAS No.: 1198413-01-2
M. Wt: 164.139
InChI Key: KFKPBJNRLPBQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-01-2) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This solid compound serves as a crucial synthetic intermediate for constructing complex molecules with biological relevance . A prominent application of this scaffold is in the development of therapies for Spinal Muscular Atrophy (SMA). It forms the core structure of Risdiplam, an FDA-approved small molecule that modifies SMN2 splicing to increase functional SMN protein levels . Novel, palladium-free synthetic routes have been developed to access this key pyridopyrimidinone intermediate, highlighting its importance in streamlined API synthesis . Beyond SMA, the pyrido[1,2-a]pyrimidin-4-one core is recognized as a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimalarial properties . This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

1198413-01-2

Molecular Formula

C8H5FN2O

Molecular Weight

164.139

IUPAC Name

7-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H

InChI Key

KFKPBJNRLPBQGG-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CC(=O)N2C=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one are influenced by substituent type and position. Below is a comparative analysis with structurally related compounds:

Halogenated Derivatives

Compound Substituent Position Molecular Weight (g/mol) Key Properties Reference
This compound 7-F 180.14 Enhanced metabolic stability; electron-withdrawing effects improve target binding
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 3-Cl 181.59 High yield (86%); mp 159–160°C; less electronegative than F, larger atomic radius
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one 7-Br 225.03 Used as a synthetic intermediate; bulky Br may hinder binding in sterically sensitive targets

Key Insight : Fluorine’s small size and high electronegativity make it preferable for optimizing pharmacokinetics compared to bulkier halogens like Br or Cl .

Hydroxylated Derivatives

Compound Substituent Position Molecular Weight (g/mol) Key Properties Reference
7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 7-F, 2-OH 196.14 Hydroxyl group increases polarity and hydrogen-bonding capacity; may improve solubility
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one 2-Ph 224.25 Aryl substituents enhance π-π stacking; lack of F reduces metabolic stability

Key Insight : The 2-hydroxy derivative combines fluorine’s electronic effects with enhanced solubility, making it a candidate for oral bioavailability optimization .

Aryl- and Heterocyclic-Substituted Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
2-(3,4-Dimethoxyphenyl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one 7-F, 2-(3,4-dimethoxyphenyl) 328.33 Methoxy groups improve membrane permeability; synergistic effects with F
2-(4-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-piperazinyl, 2-(4-methoxyphenyl) 353.40 Piperazine enhances solubility and target engagement (e.g., kinase inhibition)

Key Insight : Combining fluorine with aryl or heterocyclic substituents balances lipophilicity and target specificity, as seen in PI3K/mTOR inhibitors .

Electronic and Spectroscopic Comparisons

Studies on 4H-pyrido[1,2-a]pyrimidin-4-ones reveal that substituents significantly alter electronic properties:

  • UV/Vis Spectra : Fluorine at position 7 shifts absorption maxima due to its electron-withdrawing nature, affecting π→π* transitions .
  • IR Spectra : C=O stretching frequencies vary with substituent electronegativity; 7-F derivatives show higher frequencies than 3-Cl analogs .

Q & A

Q. Q: What are the key considerations for optimizing the synthesis of 7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one?

A: Synthesis typically involves multi-step reactions, such as cyclocondensation of fluorinated pyridine precursors with pyrimidine derivatives. Critical parameters include:

  • Reaction conditions : Temperature control (e.g., reflux in anhydrous solvents like THF or DMF) to avoid side reactions .
  • Purification : Use of column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate high-purity products .
  • Characterization : Confirm structure via 1^1H/13^13C NMR, HRMS, and X-ray crystallography (if crystalline) .

Initial Biological Screening

Q. Q: How should researchers design assays to evaluate the antimicrobial or anticancer potential of this compound?

A:

  • In vitro models : Use cell lines (e.g., HeLa for anticancer activity, Staphylococcus aureus for antimicrobial screening) with dose-response curves (0.1–100 µM) .
  • Control compounds : Include known agents (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to benchmark activity .
  • Mechanistic insights : Pair assays with flow cytometry (apoptosis detection) or ROS measurement to probe mechanisms .

Structural-Activity Relationship (SAR) Analysis

Q. Q: How does the fluorine substitution at position 7 influence bioactivity compared to analogs?

A: Fluorine’s electronegativity enhances metabolic stability and target binding. Key comparisons:

Compound Substitution Activity
This compoundF at C7Improved kinase inhibition vs. non-fluorinated analogs
7-Bromo analog (CAS 953754-98-8)Br at C7Higher cytotoxicity but lower solubility
2-Methyl derivativeCH3 at C2Reduced potency due to steric hindrance

Advanced Mechanistic Studies

Q. Q: What methodologies are recommended to elucidate the compound’s mechanism of action?

A:

  • Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) with kinase domains (e.g., EGFR or CDK2) to predict binding modes .
  • In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS for bioavailability and metabolite profiling .

Handling Contradictory Data

Q. Q: How can researchers resolve discrepancies in reported biological activities across studies?

A:

  • Assay standardization : Validate protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural verification : Reconfirm compound purity and stereochemistry, as impurities or racemic mixtures may skew results .
  • Meta-analysis : Compare datasets using tools like PCA (Principal Component Analysis) to identify outlier conditions .

Analytical Method Development

Q. Q: Which advanced analytical techniques are critical for quantifying this compound in complex matrices?

A:

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM (Multiple Reaction Monitoring) for sensitivity .
  • Isotopic labeling : Synthesize 13^{13}C- or 19^{19}F-labeled analogs as internal standards for precise quantification .
  • X-ray crystallography : Resolve 3D structure to guide SAR rationalization .

Stability & Storage

Q. Q: What conditions are optimal for long-term storage of this compound?

A:

  • Temperature : Store at –20°C under inert gas (Ar/N2) to prevent hydrolysis .
  • Light exposure : Use amber vials to avoid photodegradation, confirmed via accelerated stability testing (ICH Q1A guidelines) .

Scaling-Up Synthesis

Q. Q: How can lab-scale synthesis be adapted for gram-scale production without compromising yield?

A:

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .

Toxicological Profiling

Q. Q: What strategies are recommended for assessing the compound’s toxicity in preclinical models?

A:

  • Acute toxicity : Perform OECD 423 tests in rodents (dose range: 10–1000 mg/kg) .
  • Genotoxicity : Conduct Ames tests (±S9 metabolic activation) and micronucleus assays .

Computational Modeling for SAR

Q. Q: How can QSAR models enhance the design of novel derivatives?

A:

  • Descriptor selection : Use DFT-calculated parameters (e.g., HOMO/LUMO, logP) to train models .
  • Validation : Apply leave-one-out cross-validation and external test sets (e.g., ChEMBL data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.